

Comparing the binding affinity of the AIDA PTB domain to different phosphopeptides

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Compound of Interest

Compound Name: Aida protein

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A Comparative Analysis of AIDA PTB Domain Binding Affinity to Phosphopeptides

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of the Amyloid-beta precursor protein intracellular domain-associated protein 1 (AIDA-1) phosphotyrosine-binding (PTB) domain to various phosphopeptides. The information is supported by experimental data to facilitate research and development in neuronal signaling and neurodegenerative diseases.

The AIDA-1 protein is a crucial scaffolding component of the postsynaptic density (PSD) in neurons, playing a significant role in linking synaptic signaling events to downstream cellular processes, including changes in gene expression.^{[1][2][3][4]} Its PTB domain is a key module for mediating protein-protein interactions, particularly with the Amyloid Precursor Protein (APP), which is centrally implicated in the pathogenesis of Alzheimer's disease. Understanding the binding specificity and affinity of the AIDA PTB domain for different peptide sequences, especially those subject to phosphorylation, is critical for elucidating its role in both normal physiology and disease.

Binding Affinity Comparison

The binding affinity of the AIDA PTB domain to various peptides derived from the Amyloid Precursor Protein (APP) has been quantitatively assessed using fluorescence-based assays.

The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.

The experimental data reveals that the AIDA PTB domain binds to the unphosphorylated NPxY motif within the APP cytoplasmic region with a moderate affinity, reported to be approximately 10 μ M.^{[1][2][3][4]} Interestingly, phosphorylation of the tyrosine residue within this motif abrogates binding, indicating that the AIDA PTB domain is part of the Dab-like family of PTB domains that preferentially recognize unphosphorylated tyrosine motifs.^[1]

The consensus binding sequence for the AIDA PTB domain has been identified as NxxY, which is a less stringent motif compared to the canonical NPxY sequence recognized by other PTB domains.^{[1][2][3][4]} This suggests a broader specificity and the potential for interaction with a wider range of binding partners beyond APP.

Below is a summary of the binding affinities of a solubility-enhanced mutant (Y70A) of the AIDA1 PTB domain to different APP-derived peptides as determined by fluorescence anisotropy.

Peptide Name	Peptide Sequence	Description	Dissociation Constant (Kd) in μ M
APP17	Ac-KFFEQMQN-GYENPTYKFFE-NH2	A 17-residue unphosphorylated peptide from APP	11 \pm 2
APP32	Ac-S-SI-GVKGGEN-KFFEQMQN-GYENPTYKFFE-NH2	A longer 32-residue unphosphorylated peptide from APP	12 \pm 3
APP17{pY}	Ac-KFFEQMQN-G-YENPT-pY-KFFE-NH2	A 17-residue peptide from APP with a phosphorylated tyrosine at position 687	No binding detected

Table 1: Affinities of APP-derived peptides for a solubility-enhanced mutant (Y70A) of the AIDA1 PTB domain. Data sourced from Smirnova et al., 2013.[\[1\]](#)

Experimental Protocols

The binding affinity data presented above was determined using fluorescence anisotropy. This technique measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.

Fluorescence Anisotropy Assay

Objective: To quantitatively measure the binding affinity between the AIDA PTB domain and various peptides.

Materials:

- Purified, solubility-enhanced mutant (Y70A) of the AIDA1 PTB domain.
- Fluorescein isothiocyanate (FITC)-labeled synthetic peptides (APP17, APP32, and APP17{pY}).
- Binding buffer (e.g., 20 mM MES pH 6.5, 150 mM NaCl, 5 mM DTT).
- Spectrofluorometer equipped with polarizers.

Method:

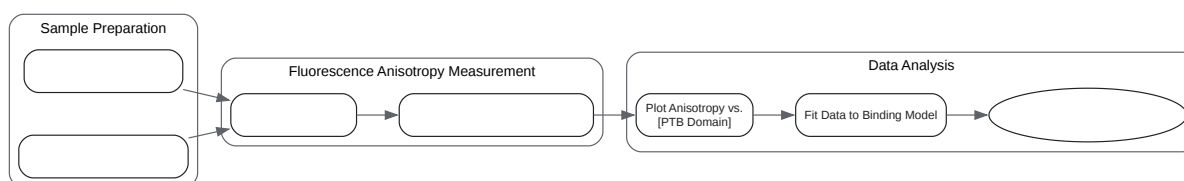
- A solution of the FITC-labeled peptide is prepared in the binding buffer at a constant concentration.
- The purified AIDA PTB domain is serially diluted to create a range of concentrations.
- The PTB domain dilutions are titrated into the peptide solution.
- For each titration point, the fluorescence anisotropy of the sample is measured after an incubation period to allow the binding to reach equilibrium.
- The change in anisotropy is plotted against the concentration of the PTB domain.

- The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (K_d).

Signaling Pathways and Experimental Workflow

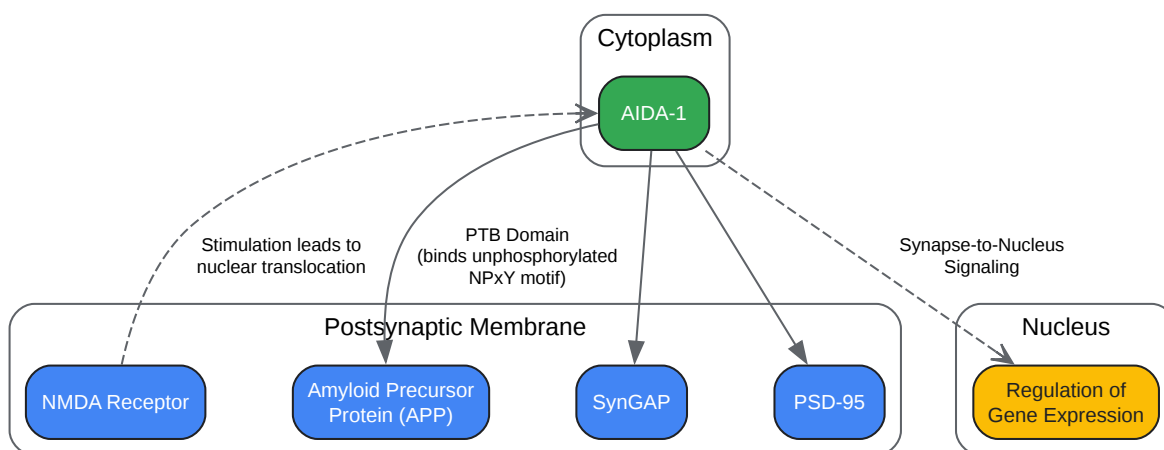
The AIDA-1 protein acts as a scaffold within the postsynaptic density, integrating signals from various synaptic proteins. Its interaction with APP is a key aspect of its function. Furthermore, upon stimulation of NMDA receptors, AIDA-1 can translocate to the nucleus, suggesting a role in synapse-to-nucleus signaling. Recent findings also indicate an interaction with the SynGAP family of Ras-GTPase activating proteins.

Below are diagrams illustrating the experimental workflow for determining binding affinity and a simplified signaling pathway involving the AIDA PTB domain.



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Figure 1. Experimental workflow for determining binding affinity using fluorescence anisotropy.



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